molecular formula C16H14N2O3S B2716284 2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1223033-18-8

2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2716284
CAS No.: 1223033-18-8
M. Wt: 314.36
InChI Key: AEOGVMFICCJEOH-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a cyanophenoxy group, a methylsulfanyl group, and a pyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyanophenol with ethylene oxide to form 2-(4-cyanophenoxy)ethanol. This intermediate is then reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and methylsulfanyl groups can contribute to its binding affinity and specificity, while the pyridine carboxylate moiety may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares similarities with other compounds containing cyanophenoxy and pyridine carboxylate groups.

    2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with an amide group instead of an ester.

    2-(4-Cyanophenoxy)ethyl 2-(methylsulfanyl)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

The unique combination of the cyanophenoxy, methylsulfanyl, and pyridine carboxylate groups in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-cyanophenoxy)ethyl 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-22-15-14(3-2-8-18-15)16(19)21-10-9-20-13-6-4-12(11-17)5-7-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGVMFICCJEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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